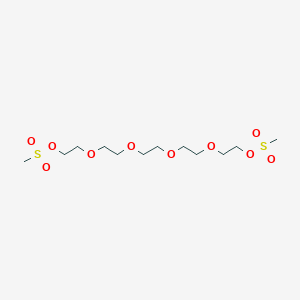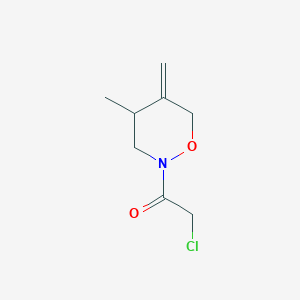
Hydrazinecarboxylic acid, (2-hydroxy-1-phenylethylidene)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboxylic acid, (2-hydroxy-1-phenylethylidene)-, methyl ester is a chemical compound known for its unique structure and properties It is a derivative of hydrazinecarboxylic acid and is characterized by the presence of a hydroxy-phenylethylidene group
Métodos De Preparación
The synthesis of Hydrazinecarboxylic acid, (2-hydroxy-1-phenylethylidene)-, methyl ester typically involves the reaction of hydrazinecarboxylic acid with a suitable aldehyde or ketone under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Hydrazinecarboxylic acid, (2-hydroxy-1-phenylethylidene)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to yield hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Hydrazinecarboxylic acid, (2-hydroxy-1-phenylethylidene)-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of Hydrazinecarboxylic acid, (2-hydroxy-1-phenylethylidene)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Hydrazinecarboxylic acid, (2-hydroxy-1-phenylethylidene)-, methyl ester can be compared with other similar compounds, such as:
Hydrazinecarboxylic acid derivatives: These compounds share a similar core structure but differ in their functional groups, leading to variations in their properties and applications.
Phenylethylidene derivatives: These compounds have a phenylethylidene group but differ in their other functional groups, affecting their reactivity and uses
Propiedades
Número CAS |
62501-40-0 |
|---|---|
Fórmula molecular |
C10H12N2O3 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
methyl N-[(2-hydroxy-1-phenylethylidene)amino]carbamate |
InChI |
InChI=1S/C10H12N2O3/c1-15-10(14)12-11-9(7-13)8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H,12,14) |
Clave InChI |
XVTUURKWLLHGKX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NN=C(CO)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13966751.png)

